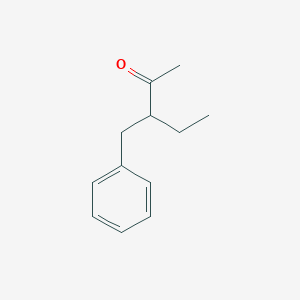![molecular formula C11H18O B14558988 1-Oxaspiro[5.5]undec-4-ene, 4-methyl- CAS No. 62062-89-9](/img/structure/B14558988.png)
1-Oxaspiro[5.5]undec-4-ene, 4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxaspiro[55]undec-4-ene, 4-methyl- is a spiro compound characterized by a unique bicyclic structure where an oxygen atom is part of the spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[5.5]undec-4-ene, 4-methyl- typically involves the formation of the spiro linkage through cyclization reactions. One common method involves the reaction of a suitable precursor with an oxidizing agent to form the spiro compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is typically carried out at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[5.5]undec-4-ene, 4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated spiro compounds.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce more saturated spiro compounds .
Scientific Research Applications
1-Oxaspiro[5.5]undec-4-ene, 4-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Oxaspiro[5.5]undec-4-ene, 4-methyl- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 1-Oxaspiro[5.5]undec-3-ene
- 4-Methylidene-1-oxaspiro[5.5]undecane
- 1-Oxaspiro[4.5]dec-3-ylamine hydrochloride
Uniqueness
1-Oxaspiro[5.5]undec-4-ene, 4-methyl- is unique due to its specific spiro linkage and the presence of a methyl group at the 4-position. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
62062-89-9 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
4-methyl-1-oxaspiro[5.5]undec-4-ene |
InChI |
InChI=1S/C11H18O/c1-10-5-8-12-11(9-10)6-3-2-4-7-11/h9H,2-8H2,1H3 |
InChI Key |
ISLOQGXCPSLGBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2(CCCCC2)OCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9R,9aR)-1,2,4,9-tetraphenyl-9,9a-dihydrobenzo[f]arsindole](/img/structure/B14558914.png)


![[2-(3-Oxobutyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B14558933.png)
![2,4-Dihydro-4-([(1-methylethyl)amino]methylene)-1-benzoxepin-3,5-dione](/img/structure/B14558939.png)

![3,3-Dimethyl-2-{[(methylcarbamoyl)oxy]imino}butanamide](/img/structure/B14558945.png)


![3-[2-(2-Chlorophenyl)hydrazinylidene]-5-hydroxy-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14558967.png)


![6,10,13-trichloro-2-nitro-14H-quinoxalino[2,3-b]phenoxazine](/img/structure/B14558987.png)

